N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
CAS No.: 578750-65-9
Cat. No.: VC16153159
Molecular Formula: C20H23N3O4S2
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 578750-65-9 |
|---|---|
| Molecular Formula | C20H23N3O4S2 |
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C20H23N3O4S2/c1-6-23-19(25)17-11(2)12(3)29-18(17)22-20(23)28-10-16(24)21-13-7-8-14(26-4)15(9-13)27-5/h7-9H,6,10H2,1-5H3,(H,21,24) |
| Standard InChI Key | LGQGDAZZCKRKKT-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=C(C=C3)OC)OC)SC(=C2C)C |
Introduction
N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered significant attention in the scientific community due to its unique structural features and potential biological activities. This compound combines a thieno[2,3-d]pyrimidine core with an acetamide group and a dimethoxyphenyl moiety, suggesting a wide range of applications in medicinal chemistry and pharmacology.
Synthesis
The synthesis of N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps, requiring specific conditions such as temperature control and reaction time optimization to achieve high yields and purity. The synthesis process highlights the complexity and potential challenges in producing this compound.
Potential Biological Activities
Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties due to the presence of various functional groups that can interact with biological targets. The thieno[2,3-d]pyrimidine structure is often associated with enzyme inhibition and receptor modulation, which are crucial for its potential therapeutic applications.
Potential Applications Table
| Application | Description |
|---|---|
| Antimicrobial | Potential activity against microbial pathogens |
| Anticancer | Possible inhibition of cancer cell growth or proliferation |
| Enzyme Inhibition | Interaction with enzymes to modulate biological pathways |
| Receptor Modulation | Potential to affect cellular signaling pathways |
Research Findings and Future Directions
While initial studies indicate promising biological activities, further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide. In-depth studies, including in vitro and in vivo experiments, are required to fully understand its potential applications in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume